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[AN-HPLC-001]

For Researchers, Scientists, and Drug Development
Professionals
This application note details a robust, stability-indicating High-Performance Liquid

Chromatography (HPLC) method for the quantitative determination of impurities in ranitidine

drug substances and products. The described method is crucial for quality control and stability

testing in the pharmaceutical industry.

Introduction
Ranitidine, a histamine H2-receptor antagonist, is known to be susceptible to degradation,

forming various impurities that can compromise its safety and efficacy.[1][2] Therefore, a

validated, stability-indicating analytical method is essential to separate and quantify these

impurities, ensuring the quality and stability of the final product. This document provides a

comprehensive protocol for such a method, including detailed experimental procedures and

validation data, in accordance with International Council for Harmonisation (ICH) guidelines.[3]

[4]
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Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The following

table summarizes the optimized chromatographic conditions.

Table 1: HPLC Chromatographic Conditions

Parameter Condition

Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase A

0.05M Potassium Dihydrogen Phosphate buffer,

pH adjusted to 6.5 with phosphoric acid:

Acetonitrile (98:2, v/v)[3]

Mobile Phase B Acetonitrile: Water (95:5, v/v)[3]

Gradient Elution See Table 2

Flow Rate 1.0 mL/min[1][3][5]

Column Temperature 40 °C[3]

Detection Wavelength 230 nm[3][4]

Injection Volume 20 µL[1]

Table 2: Gradient Elution Program
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Reagents and Solutions
Potassium Dihydrogen Phosphate: Analytical grade

Phosphoric Acid: Analytical grade

Acetonitrile: HPLC grade

Water: HPLC grade or Milli-Q water

Ranitidine Hydrochloride Reference Standard (RS): USP or equivalent

Ranitidine Impurity Standards: As required (e.g., Ranitidine Related Compound A, B, C, etc.)

Preparation of Solutions
Mobile Phase A Preparation: Dissolve an appropriate amount of Potassium Dihydrogen

Phosphate in water to obtain a 0.05M solution. Adjust the pH to 6.5 with phosphoric acid. Mix

with acetonitrile in a 98:2 (v/v) ratio. Filter and degas.[3]

Mobile Phase B Preparation: Mix acetonitrile and water in a 95:5 (v/v) ratio. Filter and degas.

[3]

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Ranitidine

Hydrochloride RS in Mobile Phase A to obtain a known concentration.
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Impurity Stock Solution: Accurately weigh and dissolve known amounts of each ranitidine

impurity standard in Mobile Phase A to obtain a stock solution with a known concentration of

each impurity.

System Suitability Solution (SSS): Prepare a solution containing a known concentration of

Ranitidine Hydrochloride RS and each of the specified impurities in Mobile Phase A.[3]

Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately

weigh a portion of the powder equivalent to a specified amount of ranitidine, transfer to a

suitable volumetric flask, and dissolve in Mobile Phase A with the aid of sonication. Dilute to

volume with Mobile Phase A and filter through a 0.45 µm syringe filter.

Method Validation Summary
The analytical method was validated according to ICH guidelines to demonstrate its suitability

for the intended purpose.[3][4]

Table 3: System Suitability Parameters

Parameter Acceptance Criteria

Tailing Factor (for Ranitidine peak) ≤ 2.0

Theoretical Plates (for Ranitidine peak) ≥ 2000

Resolution (between critical pairs) ≥ 1.5

Relative Standard Deviation (RSD) for replicate

injections
≤ 2.0%

Table 4: Method Validation Data
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Parameter Result

Linearity (Correlation Coefficient, r²) > 0.999 for ranitidine and all impurities

Limit of Detection (LOD)
Varies by impurity, typically in the range of 0.01 -

0.05 µg/mL

Limit of Quantification (LOQ)
Varies by impurity, typically in the range of 0.03 -

0.15 µg/mL

Accuracy (% Recovery)
90% - 110% for all impurities at different

concentration levels[3]

Precision (RSD)
≤ 2.0% for repeatability and intermediate

precision

Robustness

The method is robust to small, deliberate

variations in flow rate, column temperature, and

mobile phase pH.

Forced Degradation Studies
To demonstrate the stability-indicating nature of the method, ranitidine was subjected to forced

degradation under various stress conditions as per ICH guidelines.[3]

Table 5: Forced Degradation Conditions

Stress Condition Details

Acid Hydrolysis 0.1 N HCl at 60 °C for 30 minutes[3]

Base Hydrolysis 0.1 N NaOH at 60 °C for 30 minutes[3]

Oxidative Degradation 1.0% H₂O₂ at 60 °C for 30 minutes[3]

Thermal Degradation 60 °C for 10 days[3]

Photolytic Degradation Exposure to UV light

The method effectively separated the degradation products from the main ranitidine peak and

other known impurities, confirming its stability-indicating capability.
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Experimental Workflow
The following diagram illustrates the logical workflow for the quantification of ranitidine

impurities.
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Caption: Experimental workflow for HPLC analysis of ranitidine impurities.
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Conclusion
The described stability-indicating HPLC method is specific, accurate, precise, and robust for

the quantification of impurities in ranitidine. This method can be effectively implemented in

quality control laboratories for routine analysis and stability studies of ranitidine drug

substances and formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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